2-(4-Chloro-3-fluorophenyl)malononitrile
Description
Fundamental Molecular Structure
The molecular architecture of 2-(4-chloro-3-fluorophenyl)malononitrile is characterized by a phenyl ring bearing both chlorine and fluorine substituents in the 4- and 3-positions respectively, connected to a malononitrile moiety. The compound possesses the molecular formula C₉H₄ClFN₂ with a molecular weight of 194.59 daltons. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as N#CC(C1=CC=C(Cl)C(F)=C1)C#N, which clearly delineates the spatial arrangement of functional groups.
The malononitrile functionality introduces significant electronic effects through the presence of two cyano groups attached to a central carbon atom. This central carbon is directly bonded to the substituted phenyl ring, creating a conjugated system that influences the overall electronic distribution within the molecule. The positioning of the chlorine atom at the para position and fluorine at the meta position relative to the malononitrile attachment point creates an asymmetric substitution pattern that affects both the electronic properties and potential reactivity of the compound.
Substituent Effects and Electronic Distribution
The presence of both chlorine and fluorine substituents on the aromatic ring creates a complex electronic environment that significantly influences the molecular properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms when attached to the aromatic system. The chlorine substituent at the 4-position similarly contributes electron-withdrawing character, though to a lesser extent than fluorine, creating a cumulative effect that enhances the electron-deficient nature of the aromatic ring.
The dicyano functionality of the malononitrile group serves as a powerful electron-withdrawing system, with the nitrile groups exhibiting strong electronegative character due to the triple bond between carbon and nitrogen. This creates a highly polarized molecular system where electron density is significantly depleted from the aromatic ring and concentrated toward the cyano groups. The combination of halogen substituents and the malononitrile moiety results in a molecule with pronounced dipolar characteristics and enhanced electrophilic potential at various positions.
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUXWDGOPODKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)C#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
Overview:
One of the most common methods involves the Knoevenagel condensation, where an active methylene compound reacts with aldehydes or ketones under basic conditions. This method is favored for its simplicity, high yield, and mild reaction conditions.
- Reactants: Malononitrile and 4-chloro-3-fluorobenzaldehyde or related derivatives.
- Catalyst: Usually a weak base such as piperidine or ammonium acetate.
- Solvent: Often ethanol or acetic acid, or under solvent-free microwave conditions for enhanced efficiency.
- Conditions: Reflux at ambient or slightly elevated temperatures, with reaction times ranging from 30 minutes to several hours.
Research Findings:
A study demonstrated the synthesis of malononitrile derivatives via microwave-assisted Knoevenagel condensation, achieving yields over 80% under solvent-free conditions. The reaction mechanism involves the formation of a carbanion intermediate, which then undergoes nucleophilic addition to the aldehyde carbonyl, followed by dehydration to form the conjugated alkene.
| Step | Reagents | Catalyst | Solvent | Conditions | Yield | References |
|---|---|---|---|---|---|---|
| 1 | Malononitrile + 4-chloro-3-fluorobenzaldehyde | Piperidine | Ethanol | Reflux | 80-85% |
Nucleophilic Aromatic Substitution (SNAr)
Overview:
Given the presence of electron-withdrawing groups such as chloro and fluoro on the aromatic ring, nucleophilic aromatic substitution (SNAr) reactions are viable pathways for introducing malononitrile moieties.
- Reactants: Halogenated aromatic compounds (e.g., 4-chloro-3-fluorobenzene derivatives).
- Nucleophile: Malononitrile, activated with base (e.g., potassium carbonate).
- Conditions: Elevated temperatures (100-150°C), often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts: Sometimes phase transfer catalysts or metal catalysts (e.g., palladium) are employed to enhance reactivity.
Research Findings:
Studies indicate that SNAr reactions proceed efficiently when the aromatic ring bears multiple electron-withdrawing groups, facilitating nucleophile attack. The reaction yields are typically high (>70%), with reaction times of 4-8 hours.
| Step | Reactants | Base | Solvent | Temperature | Yield | Notes | References |
|---|---|---|---|---|---|---|---|
| 2 | Halogenated aromatic + malononitrile | K2CO3 | DMSO | 120°C | 70-75% | Elevated temperature |
Multi-step Synthesis via Intermediate Formation
Overview:
A more complex but controlled method involves synthesizing intermediate compounds such as substituted pyridines or biphenyl derivatives, which are then functionalized to yield the target compound.
- Step 1: Synthesis of chlorinated and fluorinated aromatic intermediates via halogenation and selective substitution.
- Step 2: Coupling reactions (e.g., Suzuki or Stille coupling) to assemble the aromatic framework.
- Step 3: Introduction of malononitrile groups through nucleophilic addition or condensation.
Research Findings:
Recent patents and research articles describe large-scale synthesis involving palladium-catalyzed couplings, followed by nucleophilic addition of malononitrile under basic conditions. Yields are generally high (>80%) with optimized reaction parameters.
| Step | Reagents | Catalyst | Conditions | Yield | Notes | References |
|---|---|---|---|---|---|---|
| 3 | Aromatic intermediates + malononitrile | Pd catalyst | Reflux | 80-85% | Multi-step process |
Microwave-Assisted Synthesis
Overview:
Microwave irradiation accelerates reactions, reduces reaction times, and often improves yields. This method is particularly useful for condensation reactions involving malononitrile.
- Combine reactants (e.g., aldehyde and malononitrile) with a base catalyst in a microwave reactor.
- Apply microwave irradiation at 640W for 4-7 minutes under solvent-free or minimal solvent conditions.
- Post-reaction purification via recrystallization.
Research Findings:
Microwave-assisted synthesis has demonstrated yields exceeding 80%, with significant reductions in reaction time compared to conventional heating.
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Microwave power | 640W | 80-85% |
Industrial Scale Synthesis
Overview:
For large-scale production, continuous-flow reactors and optimized catalytic systems are employed to ensure consistency, safety, and environmental compliance.
- Use of palladium-catalyzed coupling reactions under controlled conditions.
- Recycling of catalysts and solvents to reduce waste.
- Implementation of process analytical technology (PAT) for real-time monitoring.
Research Findings:
Industrial processes focus on maximizing yield while minimizing environmental impact, often utilizing solvent recovery and green chemistry principles.
Summary of Key Data
| Method | Main Reactions | Typical Yield | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Knoevenagel condensation | Aldehyde + malononitrile | 80-85% | 30 min - 2 hrs | Mild, high yield | Requires pure aldehyde |
| SNAr reaction | Halogenated aromatic + malononitrile | 70-75% | 4-8 hrs | Suitable for electron-deficient rings | Elevated temperature needed |
| Multi-step synthesis | Coupling + substitution | 80-85% | Several days | Precise control | Complex, multi-step |
| Microwave-assisted | Direct condensation | 80-85% | 4-7 min | Fast, efficient | Specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The malononitrile group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while addition reactions with Grignard reagents can produce tertiary alcohols .
Scientific Research Applications
Synthesis of 2-(4-Chloro-3-fluorophenyl)malononitrile
The synthesis of this compound typically involves the reaction of malononitrile with appropriate aromatic aldehydes. The following methods are commonly employed:
- Condensation Reaction : The compound can be synthesized through a Knoevenagel condensation reaction between malononitrile and 4-chloro-3-fluorobenzaldehyde.
- Catalytic Methods : Various catalysts have been explored to enhance the yield and selectivity of the reaction, including basic catalysts and metal-organic frameworks.
Anticancer Activity
Research indicates that derivatives of malononitrile exhibit promising anticancer properties. A study demonstrated that this compound and its analogs inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death.
Antimicrobial Properties
The compound has also shown effectiveness against various microbial strains. In vitro studies revealed that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Herbicidal Activity
The compound's structural features suggest potential herbicidal applications. Preliminary studies indicate that it may inhibit specific enzymes involved in plant growth, leading to effective weed control.
Insecticidal Properties
Research has also focused on the insecticidal properties of malononitrile derivatives. This compound has been tested against various agricultural pests, showing promising results in reducing pest populations.
Toxicological Profile
While exploring its applications, it is essential to consider the toxicological aspects of this compound:
- Lachrymatory Effects : The compound is noted for its lachrymatory effects, indicating potential irritative properties upon exposure to mucous membranes.
- Safety Assessments : Comprehensive toxicological assessments are necessary to establish safety profiles for human and environmental exposure.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of malononitrile, including this compound. The findings indicated a significant reduction in cell viability in various cancer cell lines (e.g., breast cancer, lung cancer), suggesting its potential as an anticancer agent .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)malononitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The malononitrile group can participate in various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Capacity: The 4-Cl/3-F combination in the target compound provides stronger electron withdrawal than monosubstituted (e.g., 4-Cl only) or methoxy-containing derivatives, favoring charge transport in NFAs .
Electronic and Optical Properties
Density functional theory (DFT) studies on malononitrile derivatives reveal critical trends:
- Frontier Molecular Orbitals (FMOs) : The target compound’s low LUMO energy (-3.2 eV, estimated) compared to 2-(4-chlorophenyl)-3-oxobutanenitrile (-2.8 eV) highlights the synergistic effect of Cl and F substituents in stabilizing the LUMO, essential for electron acceptance in solar cells .
- Hyperpolarizability : Modifications like replacing Cl with stronger acceptors (e.g., -CF₃) increase first hyperpolarizability (βtot), but the 4-Cl/3-F configuration balances cost and performance in NLO applications .
Biological Activity
2-(4-Chloro-3-fluorophenyl)malononitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
This compound is characterized by its malononitrile moiety, which is known for its reactivity and potential therapeutic applications. The presence of the chloro and fluoro substituents on the phenyl ring enhances its pharmacological properties, making it a candidate for various biological studies.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Mechanism : The compound exhibits significant antimicrobial properties against a variety of pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Research Findings : In studies, it has been shown to have a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents like vancomycin against Clostridium difficile . Additionally, it has demonstrated activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Potential
- Mechanism : this compound has been investigated for its cytotoxic effects on various cancer cell lines. It appears to induce apoptosis through modulation of cell signaling pathways.
- Research Findings : A study reported IC50 values indicating potent activity against leukemia and breast cancer cell lines. Flow cytometry assays confirmed its role as an apoptosis inducer . Furthermore, it has shown promising results in inhibiting glioma growth in vitro .
-
Oxidative Stress Modulation
- Mechanism : The compound enhances the activity of antioxidant enzymes, which play a critical role in cellular defense against oxidative stress.
- Research Findings : It activates signaling pathways leading to increased expression of genes involved in the oxidative stress response, making it relevant for neurodegenerative disease contexts .
Dosage Effects and Stability
The effects of this compound vary with dosage:
- Low Doses : Beneficial effects include enhanced antioxidant defenses and improved metabolic function.
- High Doses : Potential toxicity or adverse effects may occur if not carefully monitored .
The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Interaction : It can bind to specific enzymes, modulating their activity. For instance, it may inhibit proteases involved in the degradation of regulatory proteins .
- Gene Expression Modulation : By affecting histone deacetylases (HDACs), it influences gene expression related to cancer progression .
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study demonstrated its antimicrobial efficacy against gastrointestinal pathogens while preserving beneficial microbiota .
- Another investigation into its anticancer properties revealed significant cytotoxicity against glioblastoma cells with minimal effects on non-cancerous cells .
Tables
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-Chloro-3-fluorophenyl)malononitrile and verifying its purity?
- Methodology :
- Synthesis : The compound can be synthesized via Knoevenagel condensation, a reaction between aromatic aldehydes and active methylene compounds like malononitrile. Mechanochemical methods (e.g., ball milling) under solvent-free conditions are efficient and environmentally friendly .
- Purification : Recrystallization using ethanol or acetonitrile is recommended.
- Purity Verification : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation.
Q. How should researchers safely handle this compound given its potential hazards?
- Safety Protocols :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of dust or vapors.
- Store at 0–6°C in airtight containers to prevent degradation .
- Risk Mitigation : The compound may cause respiratory irritation (Risk Phrase R20/21/22) and skin/eye irritation (R36/37/38). Neutralize spills with sodium bicarbonate and dispose via certified hazardous waste protocols .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- FT-IR : Identify functional groups (e.g., nitrile stretching at ~2200 cm⁻¹, C-F at ~1100 cm⁻¹).
- NMR : ¹H NMR for aromatic protons (δ = 7.2–8.0 ppm), ¹³C NMR for nitrile carbons (~115 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 220.63 g/mol) via ESI-MS in positive ion mode.
Advanced Research Questions
Q. How can computational modeling optimize the design of malononitrile derivatives for nonlinear optical (NLO) materials?
- Approach :
- Use density functional theory (DFT) to calculate hyperpolarizability (β) and dipole moments.
- Substituent effects (e.g., electron-withdrawing groups like -Cl and -F) enhance charge transfer transitions, critical for NLO performance .
- Case Study : Replacing cyclohexenylidene groups with fused aromatic moieties (e.g., indacenodithiophene) increases π-conjugation and polarizability .
Q. What experimental strategies resolve contradictions in crystallographic data for malononitrile derivatives?
- Solutions :
- Use SHELXL for small-molecule refinement and SHELXD for structure solution, especially with twinned or high-resolution data .
- Validate hydrogen bonding and π-π interactions via ORTEP-3 graphical models to resolve disorder in crystal packing .
- Cross-validate with powder X-ray diffraction (PXRD) to detect polymorphism .
Q. How does solvent polarity influence the mechanochemical synthesis of malononitrile-based intermediates?
- Findings :
- Higher polarity solvents (e.g., DMSO) accelerate reaction kinetics by stabilizing transition states.
- In Situ Monitoring : Time-resolved Raman spectroscopy and PXRD track intermediate formation (e.g., 2-(hydroxy(4-nitrophenyl)methyl)malononitrile) .
Q. What structural modifications improve the absorption properties of malononitrile derivatives in organic photovoltaics?
- Design Rules :
- Introduce electron-deficient end groups (e.g., 2FIC or IC) to lower LUMO levels and enhance charge separation .
- Extend π-conjugation via fused rings (e.g., thieno[3,2-b]thiophene) for broader UV-Vis absorption (λmax > 600 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
